![molecular formula C7H6BrN3O B13009738 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and methoxy substituents at the 5 and 3 positions, respectively.
Vorbereitungsmethoden
The synthesis of 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines can be adapted for pyrrolopyridazines. This involves the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Analyse Chemischer Reaktionen
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolopyridazine have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[1,2-a]pyrazines. These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolo[2,3-d]pyrimidines are known for their anticancer and anti-inflammatory activities, while pyrrolo[1,2-a]pyrazines exhibit antimicrobial and antiviral properties .
Similar Compounds
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[1,2-a]pyrazine
- 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine
Eigenschaften
Molekularformel |
C7H6BrN3O |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(8)3-9-7(4)11-10-6/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
MXSIZDISGHSTQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C2C(=C1)C(=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)
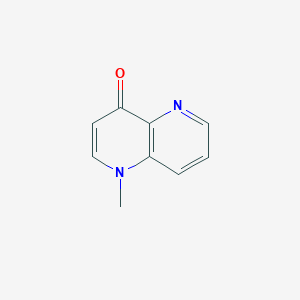
![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)
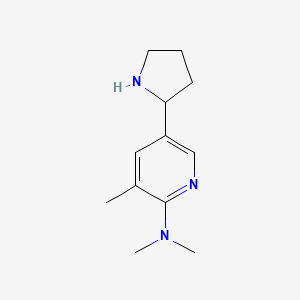
![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
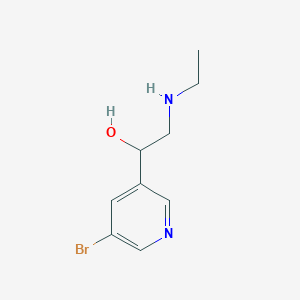
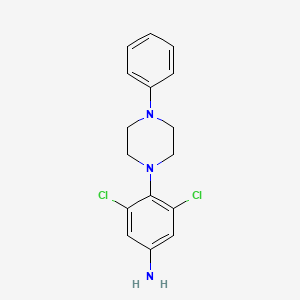
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)

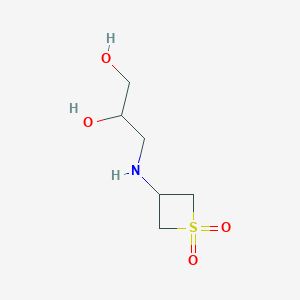
![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)


